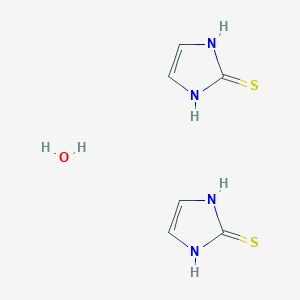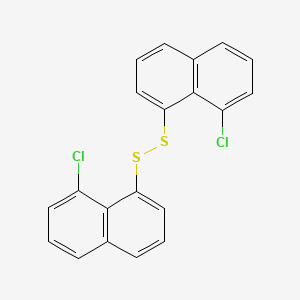
1,1'-Disulfanediylbis(8-chloronaphthalene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Disulfanediylbis(8-chloronaphthalene) is an organic compound characterized by the presence of two 8-chloronaphthalene units connected via a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediylbis(8-chloronaphthalene) typically involves the formation of the disulfide bond between two 8-chloronaphthalene molecules. One common method is the oxidation of thiol precursors. For instance, 8-chloronaphthalene-1-thiol can be oxidized using iodine or hydrogen peroxide to form the disulfide bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative coupling reactions on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Disulfanediylbis(8-chloronaphthalene) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chlorine atoms on the naphthalene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-Disulfanediylbis(8-chloronaphthalene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of disulfide bond chemistry.
Biology: Potential use in studying disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to modulate redox states.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1’-Disulfanediylbis(8-chloronaphthalene) exerts its effects is primarily through its disulfide bond. This bond can undergo reversible cleavage and formation, making it useful in redox chemistry. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial in many biological processes .
Comparación Con Compuestos Similares
1-Chloronaphthalene: Similar in structure but lacks the disulfide bond, making it less versatile in redox chemistry.
8-Chloronaphthalene-1-sulfonic acid: Contains a sulfonic acid group instead of a disulfide bond, leading to different chemical properties and applications.
Uniqueness: 1,1’-Disulfanediylbis(8-chloronaphthalene) is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly valuable in studies involving redox reactions and disulfide bond chemistry.
Propiedades
Número CAS |
95337-26-1 |
|---|---|
Fórmula molecular |
C20H12Cl2S2 |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
1-chloro-8-[(8-chloronaphthalen-1-yl)disulfanyl]naphthalene |
InChI |
InChI=1S/C20H12Cl2S2/c21-15-9-1-5-13-7-3-11-17(19(13)15)23-24-18-12-4-8-14-6-2-10-16(22)20(14)18/h1-12H |
Clave InChI |
MFLZBKDXBZRZGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)SSC3=CC=CC4=C3C(=CC=C4)Cl)C(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)

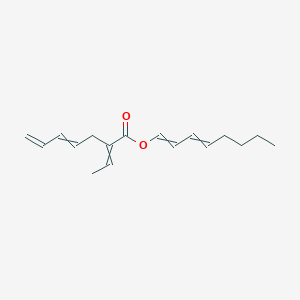
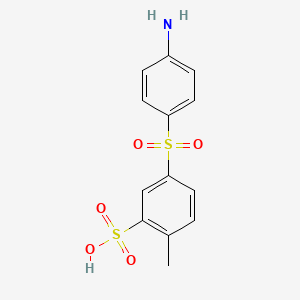
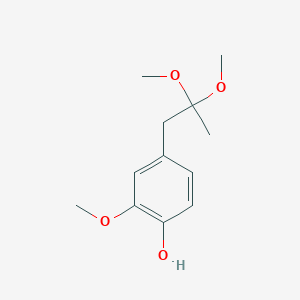
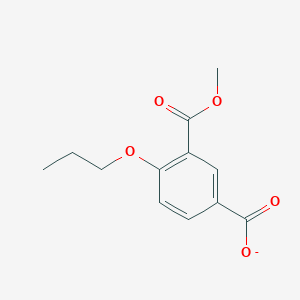
![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
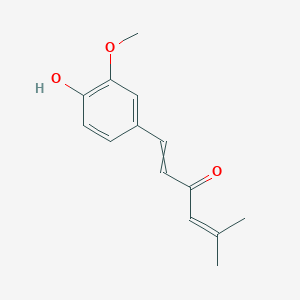
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)

